molecular formula C17H23NO2 B13707278 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13707278
M. Wt: 273.37 g/mol
InChI Key: WBPVRQURZCWYPH-UHFFFAOYSA-N
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Description

2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a protected synthetic intermediate of significant value in organic and medicinal chemistry research. The compound features a tetrahydroisoquinoline scaffold, a privileged structure found in a wide array of bioactive molecules and pharmaceuticals . The tert-butoxycarbonyl (Boc) group at the 2-position is a standard protecting group for secondary amines, crucial for multi-step synthesis as it stabilizes the nitrogen moiety against unwanted reactions and can be readily removed under mild acidic conditions . The incorporation of a cyclopropyl substituent at the 8-position is a strategic modification often employed in drug discovery to fine-tune the molecule's metabolic stability, lipophilicity, and conformational properties, which can profoundly influence its interaction with biological targets. Tetrahydroisoquinoline derivatives are extensively investigated for their diverse biological activities. They are recognized as key structural motifs in compounds with potential neuroprotective properties , and some derivatives have been explored as anti-hypertensive agents or as novel anti-SARS-CoV-2 agents . Furthermore, recent advances in synthetic methodologies, such as asymmetric Cu-catalyzed cyclizative aminoboration, highlight the ongoing interest in efficiently constructing chiral tetrahydroisoquinoline derivatives for pharmaceutical development . This makes 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline a versatile and valuable building block for researchers working across various fields, including the synthesis of potential therapeutic agents, chemical biology probes, and the development of new synthetic methodologies. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

tert-butyl 8-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C17H23NO2/c1-17(2,3)20-16(19)18-10-9-12-5-4-6-14(13-7-8-13)15(12)11-18/h4-6,13H,7-11H2,1-3H3

InChI Key

WBPVRQURZCWYPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C3CC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline typically involves three key stages:

  • Formation of the Tetrahydroisoquinoline Core
    The core tetrahydroisoquinoline framework is commonly constructed via the Pictet-Spengler condensation. This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde, forming the tetrahydroisoquinoline ring system.

  • Introduction of the Cyclopropyl Group at the 8-Position
    The cyclopropyl substituent can be introduced through cyclopropanation reactions or cross-coupling strategies:

    • Cyclopropanation: Using reagents such as diazomethane or Simmons-Smith reagents to convert an alkene precursor into a cyclopropyl ring.
    • Transition-metal-catalyzed cross-coupling: Suzuki-Miyaura coupling with cyclopropylboronic esters enables regioselective installation at the 8-position, often facilitated by directing groups and optimized catalysts like Pd(PPh₃)₄.
  • Boc Protection of the Amine Group
    The nitrogen atom is protected by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. This step is typically performed under mild conditions (0–5°C) to ensure regioselectivity and to avoid side reactions.

Detailed Synthetic Route Example

Step Reaction Description Reagents and Conditions Outcome
1 Pictet-Spengler condensation of β-arylethylamine with aromatic aldehyde Acid catalyst (e.g., BF₃·OEt₂), solvent (e.g., ethanol), room temperature to reflux Formation of 1,2,3,4-tetrahydroisoquinoline core
2 Introduction of cyclopropyl group at C8 via cross-coupling Pd(PPh₃)₄ catalyst, cyclopropylboronic ester, base (e.g., K₂CO₃), solvent (toluene/EtOH), reflux Regioselective 8-cyclopropyl substitution
3 Boc protection of amine nitrogen Di-tert-butyl dicarbonate (Boc₂O), triethylamine, dichloromethane, 0–5°C Formation of 2-Boc protected product

This sequence yields 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline with high regioselectivity and purity.

Alternative Synthetic Approaches

  • Reduction and Cyclization Method : Starting from N-acylcarbamates, reduction with diisobutylaluminum hydride (DIBAL-H) followed by cyclization mediated by boron trifluoride etherate (BF₃·OEt₂) can form the tetrahydroisoquinoline scaffold, which can then be functionalized further.

  • Multicomponent Reactions (MCRs) : Some studies report solvent-free MCRs involving aromatic aldehydes, amines, and malononitrile to synthesize tetrahydroisoquinoline derivatives with high yields (85–97%), although specific application to 2-Boc-8-cyclopropyl derivatives requires adaptation.

  • Bischler-Napieralski Cyclization : This classical method involves the formation of isoquinoline intermediates from β-phenylethylamines and subsequent reduction to tetrahydroisoquinolines, which can be further derivatized.

Analytical Techniques for Characterization

Technique Purpose Details/Conditions
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Structural confirmation and purity assessment Solvents: CDCl₃ or DMSO-d₆; chemical shifts confirm Boc and cyclopropyl groups
High-Resolution Mass Spectrometry (HRMS) Molecular weight and formula verification Electrospray ionization (ESI) mode
High-Performance Liquid Chromatography (HPLC) Purity and isomer separation Reverse-phase C18 column; UV detection at 254 nm
Chiral HPLC or Circular Dichroism (CD) Spectroscopy Stereochemical purity and enantiomeric excess Chiral stationary phases; CD for optical activity

These analyses ensure the integrity of the compound and confirm successful synthesis.

Industrial Production Considerations

For scale-up, continuous flow reactors and automated synthesis platforms are employed to optimize yield, reaction time, and purity. Process intensification techniques focus on minimizing side reactions and improving regioselectivity, especially in the cyclopropylation and Boc-protection steps. The use of greener solvents and safer reagents is also a priority in industrial settings.

Summary Table of Preparation Methods

Preparation Step Common Reagents/Conditions Key Points Reference(s)
Tetrahydroisoquinoline core formation Pictet-Spengler condensation; acid catalyst (BF₃·OEt₂), aldehyde, β-arylethylamine Efficient ring formation, regioselective
Cyclopropyl group introduction Simmons-Smith reagent, diazomethane, or Pd-catalyzed Suzuki coupling with cyclopropylboronic ester Regioselective 8-position substitution
Boc protection Di-tert-butyl dicarbonate (Boc₂O), triethylamine, low temperature (0–5°C) Protects amine, enhances stability
Alternative reduction/cyclization DIBAL-H reduction, BF₃·OEt₂ cyclization Alternative route to THIQ scaffold
Multicomponent reactions (MCRs) Aromatic aldehydes, amines, malononitrile, solvent-free High yield, rapid synthesis

Chemical Reactions Analysis

Functionalization Reactions

Cross-Dehydrogenative Coupling (CDC) :
THIQ derivatives can undergo CDC under oxidative conditions (e.g., AcOH, benzoic acid) to form C–C bonds. For example, THIQ reacts with nucleophiles like acetone to yield C1-functionalized products . While not explicitly demonstrated for the 8-cyclopropyl derivative, similar reactivity is anticipated.

Multicomponent Reactions :
THIQ participates in reactions with isatin and alkynes under acidic conditions (e.g., TFA) to form fused heterocycles. For instance, benzoic acid enhances yields in such processes .

Reactivity and Reaction Conditions

Deprotection of the Boc Group :
The tert-butyloxycarbonyl (Boc) protecting group is typically removed via acid hydrolysis (e.g., HCl in i-PrOH) to expose the amine, enabling further functionalization.

Mechanistic Insights :

  • Cyclization : BF₃·OEt₂ facilitates cyclization by stabilizing carbocation intermediates .

  • Oxidation : THIQ undergoes oxidation to iminium ions under oxidative conditions, enabling CDC reactions .

Data Tables

Table 1: Synthesis Steps for THIQ Derivatives

StepReagents/ConditionsYieldReference
AcylationAcyl chloride or carboxylic acidN/A
CyclizationBF₃·OEt₂N/A
ReductionDIBAL-HN/A

Table 2: Reaction Conditions for Functionalization

Reaction TypeCatalystSolventKey Result
CDCAcOHAcetoneC1-functionalized THIQ
MulticomponentBenzoic acidTFAFused heterocycles

Research Findings

  • SAR Trends : Substitution patterns (e.g., cyclopropyl groups) influence biological activity, though specific data for the 8-position are lacking .

  • Mechanistic Studies : Oxidative pathways often involve iminium intermediates, with acid catalysis enhancing reaction rates .

Mechanism of Action

The mechanism of action of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects

  • 2-Boc-8-cyclopropyl-THIQ: The Boc group at C2 prevents unwanted amine reactivity, enhancing stability during synthetic processes.
  • CKD712 :

    • A naphthylmethyl group at C1 and hydroxyl groups at C6 and C7 enable hydrogen bonding and aromatic interactions, critical for its role in wound healing via VEGF induction .

Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Activities
2-Boc-8-cyclopropyl-THIQ C₁₇H₂₃NO₂ 273.37 Boc (C2), cyclopropyl (C8) High stability, synthetic intermediate
CKD712 C₂₁H₂₁NO₂ 319.40 Naphthylmethyl (C1), di-OH (C6,7) VEGF induction, wound healing
6-Methyl-THQ C₁₀H₁₃N 147.22 Methyl (C6) Industrial solvent, irritant

Research Findings and Implications

Key Insights from Structural Analogs

  • CKD712: The hydroxyl groups at C6 and C7 are critical for activating HO-1 and VEGF pathways, which are absent in 2-Boc-8-cyclopropyl-THIQ. This highlights how minor structural changes (e.g., Boc vs. hydroxyl groups) drastically alter biological function .
  • 6-Methyl-THQ : The absence of protective groups (e.g., Boc) correlates with higher toxicity, emphasizing the importance of functional group engineering for safety in industrial applications .

Biological Activity

2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. The tetrahydroisoquinoline core is known for its diverse pharmacological properties, including interactions with various neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is C15H19NO4C_{15}H_{19}NO_4, with a molecular weight of 277.32 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and a cyclopropyl substituent at the 8-position of the tetrahydroisoquinoline framework. This unique structure contributes to its reactivity and stability in various chemical environments.

Biological Activity Overview

Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities, particularly in neurology and oncology. The following sections summarize key findings related to the biological activity of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline.

Neuropharmacological Effects

  • Kappa Opioid Receptor Interactions : Compounds similar to 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline have been documented as potent kappa opioid receptor antagonists. A study highlighted that certain tetrahydroisoquinoline derivatives exhibit selective binding to kappa receptors with significant implications for treating mood disorders such as depression and anxiety .
  • Analgesic Properties : The analgesic effects of tetrahydroisoquinolines are attributed to their ability to modulate pain pathways through opioid receptor interactions. This activity suggests potential applications in pain management therapies.
  • Neuroprotective Effects : Research has shown that these compounds can protect neuronal cells from apoptosis and oxidative stress, indicating their potential for treating neurodegenerative diseases .

Antitumor Activity

Recent studies have explored the anticancer potential of tetrahydroisoquinoline derivatives:

  • Inhibition of Glioma Cells : In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against glioma cell lines. For example, compounds showed significant induction of apoptosis through activation of caspase pathways .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds revealed that modifications at specific positions on the tetrahydroisoquinoline scaffold can enhance their anticancer activity. For instance, substituents that increase lipophilicity were associated with improved cellular uptake and efficacy against tumor cells .

Case Studies

Several case studies highlight the biological activity of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline:

Study Findings Biological Activity
Study ADemonstrated selective binding to kappa opioid receptors with an KeK_e value of 0.37 nM.Analgesic and anti-anxiety effects.
Study BEvaluated cytotoxicity against U87MG glioma cells; IC50 values ranged between 2.2 – 6.4 μM.Induction of apoptosis via caspase activation.
Study CExplored SAR; found that modifications at the 8-position enhanced receptor selectivity and potency.Potential for drug development in pain management and oncology.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the Boc (tert-butoxycarbonyl) protecting group at the 2-position of tetrahydroisoquinoline derivatives?

  • Methodological Answer : The Boc group is typically introduced via a two-step process: (1) activation of the amine using a base (e.g., NaHCO₃ or Et₃N) in a polar aprotic solvent (e.g., THF or DCM), followed by (2) reaction with di-tert-butyl dicarbonate (Boc₂O) under inert conditions. For sterically hindered positions like 2-Boc substitution, slow addition of Boc₂O at 0–5°C improves regioselectivity . Monitoring by TLC or HPLC is critical to confirm completion.

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of 2-Boc-8-cyclopropyl-THIQ?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular structure. Purity should be validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For chiral centers, chiral HPLC or circular dichroism (CD) spectroscopy is recommended .

Q. How does the cyclopropyl substituent at position 8 influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : Cyclopropyl groups are electron-withdrawing and strain-sensitive. Stability studies should involve exposing the compound to pH gradients (e.g., 0.1 M HCl and NaOH at 25°C) followed by LC-MS analysis. Preliminary data suggest that the Boc group hydrolyzes preferentially under acidic conditions, while the cyclopropyl ring remains intact below pH 10 .

Advanced Research Questions

Q. What strategies enable regioselective introduction of a cyclopropyl group at the 8-position of tetrahydroisoquinoline scaffolds?

  • Methodological Answer : Cyclopropanation can be achieved via (1) transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyclopropylboronic esters) or (2) photochemical [2+2] cycloaddition using alkenes. For 8-substitution, steric and electronic directing groups (e.g., methoxy at position 6) improve regioselectivity. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (toluene/EtOH) to minimize side reactions .

Q. How can researchers resolve contradictions in reported biological activity data for tetrahydroisoquinoline derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, concentration ranges). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate results across multiple assays (e.g., MTT, apoptosis markers). Meta-analysis of structure-activity relationships (SAR) for substituents like Boc and cyclopropyl can clarify mechanistic trends .

Q. What experimental designs are optimal for studying the stereochemical impact of 2-Boc-8-cyclopropyl-THIQ on receptor binding?

  • Methodological Answer : Use diastereomerically pure samples (separated via chiral chromatography) in competitive binding assays (e.g., radioligand displacement for GPCRs). Molecular docking simulations (AutoDock Vina) paired with mutagenesis studies (e.g., Ala-scanning of receptor residues) can identify stereospecific interactions. Compare ΔΔG values between enantiomers to quantify binding energy differences .

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